Cas no 192725-17-0 (Lopinavir)

Lopinavir structure
Nome del prodotto:Lopinavir
Lopinavir Proprietà chimiche e fisiche
Nomi e identificatori
-
- Lopinavir
- (2S)-N-[(2R,4S,5S)-5-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenyl-hexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- (S)-N-((2R,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenyl-hexn-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- ABT 378
- ABT-378
- Aluviran
- Koletr
- Koletra
- (αS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-
- A 157378.0
- ABT-378 whatsapp
- Lopinavir (350 mg)
- Lopinavir (ABT-378)
- Lopinavir for system suitability
- Kaletra
- LPV
- (alphaS)-Tetrahydro-N-((alphaS)-alpha-((2S,3S)-2-hydroxy-4-phenyl-3-(2-(2,6-xylyloxy)acetamido)butyl)phenethyl)-alpha-isopropyl-2-oxo-1(2H)-pyrimidineacetamide
- A 157378
- 2494G1JF75
- N-{1-BENZYL-4-[2-(2,6-DIMETHYL-PHENOXY)-ACETYLAMINO]-3-HYDROXY-5-PHENYL-PENTYL}-3-METHYL-2-(2-OXO-TETRAHYDRO-PYRIMIDIN-1-YL)-BUTYRAMIDE
- DSSTox_RID_81
- LOPINAVIR [EP MONOGRAPH]
- MLS004774152
- (alphaS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
- LOPINAVIR [MI]
- LOPINAVIR (EP MONOGRAPH)
- 1mui
- LOPINAVIR COMPONENT OF KALETRA
- LOPINAVIR [WHO-IP]
- AB01274785-01
- Tox21_112204
- A813594
- 2rkg
- LOPINAVIR [EMA EPAR]
- AB01274785_02
- NCGC00164576-03
- DTXSID8046456
- CAS-192725-17-0
- (2S)-N-[(1S,3S,4S)-1-benzyl-4-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-phenylpentyl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- D01425
- J05AE06
- ABT378
- Lopinavir, Bio-X
- GTPL11504
- LOPINAVIR (USP MONOGRAPH)
- LOPINAVIR (MART.)
- (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- 2q5k
- DB01601
- AKOS025243115
- NCGC00164576-02
- KALETRA COMPONENT LOPINAVIR
- BRD-K99451608-001-02-4
- LOPINAVIR [USP MONOGRAPH]
- (alphaS)-Tetrahydro-N-[(alphaS)-alpha-[(2S,3S)-2-hydroxy-4-phenyl-3-[2-(2,6-xylyloxy)acetamido]butyl]phenethyl]-alpha-isopropyl-2-oxo-1(2H)-pyrimidineacetamide
- HSDB 8138
- (2S)-N-((1S,3S,4S)-1-benzyl-4-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-phenylpentyl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- 1(2H)-Pyrimidineacetamide, N-((1S,3S,4S)-4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahyrdo-alpha-1-methylethyl)-2-oxo-, (alphaS)-
- MFCD22628840
- 4l1a
- NCGC00164576-01
- 192725-17-0
- J-521653
- CHEBI:31781
- Lopinavirum
- Kaletra (LPV+RTV)
- 1(2H)-pyrimidineacetamide, N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, (alphaS)-
- LOPINAVIR [VANDF]
- HY-14588
- 1(2H)-Pyrimidineacetamide, N-[4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, [1S-[1R*(R*),3R*,4R*]]-
- Lopinavir-
- LOPINAVIR (USP-RS)
- SR-01000931910
- LOPINAVIR [JAN]
- LOPINAVIR [USAN]
- s1380
- EN300-7402887
- Tox21_112204_1
- C37H48N4O5
- CS-2077
- (2S)-N-[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-pentyl]-3-methyl-2-(2-oxohexahydropyrimidin-1-yl)butanamide
- 3ogq
- RS-346
- Q422585
- LOPINAVIR [MART.]
- KJHKTHWMRKYKJE-SUGCFTRWSA-N
- (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- L0377
- BCP9000857
- BDBM50180655
- SR-01000931910-2
- (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- LOPINAVIR [USP-RS]
- SW219767-1
- KS-1436
- 2qhc
- ABT-378; LOPINAVIR
- Lopinavir 100 microg/mL in Acetonitrile
- A-157378-0
- Lopinavir, (s-(2s,4s,5s))-
- Z2235801862
- MLS006011206
- EX-A4008
- LPV & AAG
- LOPINAVIR [ORANGE BOOK]
- LOPINAVIR [INN]
- DTXCID6026456
- NCGC00164576-04
- 2o4s
- NS00008581
- A-1573780
- MLS003915624
- ABT-378/r
- (1S-(1R*(R*),3R*,4R*))-N-(4-(((2,6-Dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
- 1(2H)-Pyrimidineacetamide, N-[(1S,3S,4S)-4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, (alphaS)- (9CI)
- BL164636
- CHEMBL729
- CCG-270285
- SCHEMBL21775
- 1(2H)-Pyrimidineacetamide, N-[(1S,3S,4S)-4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-.alpha.-(1-methylethyl)-2-oxo-, (aS)-
- 2rkf
- LOPINAVIR [WHO-DD]
- A-157378.0
- AIDS032937
- Lopinavir [USAN:USP:INN:BAN]
- LOPINAVIRUM [WHO-IP LATIN]
- Lopinavir & PLGA
- Lopinavir & alpha1-acid glycoprotein
- (1S-(1R*(R*),3R*,4R*))-N-(4-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYL-1-(PHENYLMETHYL)PENTYL)TETRAHYDRO-.ALPHA.-(1-METHYLETHYL)-2-OXO-1(2H)-PYRIMIDINEACETAMIDE
- UNII-2494G1JF75
- Lopinavir (JAN/USP/INN)
- SMR002529581
- BCPP000184
- HB7108
- BRD-K99451608-001-07-3
- Lopinavir?
- SBI-0654097.0001
- GLXC-02734
-
- MDL: MFCD22373646
- Inchi: 1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1
- Chiave InChI: KJHKTHWMRKYKJE-SUGCFTRWSA-N
- Sorrisi: O([H])[C@]([H])([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C([H])([H])OC1C(C([H])([H])[H])=C([H])C([H])=C([H])C=1C([H])([H])[H])=O)C([H])([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N1C(N([H])C([H])([H])C([H])([H])C1([H])[H])=O)=O
Proprietà calcolate
- Massa esatta: 628.362471g/mol
- Carica superficiale: 0
- XLogP3: 5.9
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta legami ruotabili: 15
- Massa monoisotopica: 628.362471g/mol
- Massa monoisotopica: 628.362471g/mol
- Superficie polare topologica: 120Ų
- Conta atomi pesanti: 46
- Complessità: 940
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Stability Shelf Life: Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days.
- Temperature: When heated to decomposition, material emits toxic fumes.
- Colore/forma: Solido cristallino
- Densità: 3.1800
- Punto di fusione: 113-118°C
- Punto di ebollizione: 924.1°C at 760 mmHg
- Punto di infiammabilità: 512.7±34.3 °C
- Indice di rifrazione: 1.577
- Solubilità: DMSO: soluble20mg/mL, clear
- Stabilità/Periodo di validità: Hygroscopic
- PSA: 120.00000
- LogP: 4.39310
- Attività ottica: [α]/D -20 to -27°, c = 0.4 in methanol
Lopinavir Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lopinavir Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A330804-50mg |
(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
192725-17-0 | 99+% | 50mg |
$36.0 | 2025-02-19 | |
LKT Labs | L5862-1 g |
Lopinavir |
192725-17-0 | ≥98% | 1g |
$228.10 | 2023-07-11 | |
TRC | L469480-50mg |
Lopinavir |
192725-17-0 | 50mg |
$ 91.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11674-100mg |
Lopinavir |
192725-17-0 | 98% | 100mg |
¥693.00 | 2023-09-09 | |
MedChemExpress | HY-14588-10mM*1 mL in DMSO |
Lopinavir |
192725-17-0 | 99.93% | 10mM*1 mL in DMSO |
¥550 | 2024-04-19 | |
Ambeed | A330804-1mg |
(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
192725-17-0 | 99+% | 1mg |
$7.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1623-25 mg |
Lopinavir |
192725-17-0 | 99.14% | 25mg |
¥410.00 | 2022-04-26 | |
Enamine | EN300-7402887-2.5g |
(2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
192725-17-0 | 95.0% | 2.5g |
$210.0 | 2025-02-19 | |
Fluorochem | 079428-50mg |
Lopinavir |
192725-17-0 | 95% | 50mg |
£50.00 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11674-50mg |
Lopinavir |
192725-17-0 | 98% | 50mg |
¥416.00 | 2023-09-09 |
Lopinavir Letteratura correlata
-
Mohammed I. A. Hamed,Khaled M. Darwish,Raya Soltane,Amani Chrouda,Ahmed Mostafa,Noura M. Abo Shama,Sameh S. Elhady,Hamada S. Abulkhair,Ahmed E. Khodir,Ayman Abo Elmaaty,Ahmed A. Al-karmalawy RSC Adv. 2021 11 35536
-
Marisa G. Santibá?ez-Morán,Edgar López-López,Fernando D. Prieto-Martínez,Norberto Sánchez-Cruz,José L. Medina-Franco RSC Adv. 2020 10 25089
-
Dong-Hyun Kim,J. William Allwood,Rowan E. Moore,Emma Marsden-Edwards,Warwick B. Dunn,Yun Xu,Lynne Hampson,Ian N. Hampson,Royston Goodacre Mol. BioSyst. 2014 10 398
-
Gaurav Das,Surojit Ghosh,Shubham Garg,Satyajit Ghosh,Aniket Jana,Ramkamal Samat,Nabanita Mukherjee,Rajsekhar Roy,Surajit Ghosh RSC Adv. 2020 10 28243
-
Dong-Hyun Kim,J. William Allwood,Rowan E. Moore,Emma Marsden-Edwards,Warwick B. Dunn,Yun Xu,Lynne Hampson,Ian N. Hampson,Royston Goodacre Mol. BioSyst. 2014 10 398
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:192725-17-0)Lopinavir

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):151.0/543.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:192725-17-0)Lopinavir

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta